2-Furancarboxamide, 5-amino-
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Overview
Description
2-Furancarboxamide, 5-amino- is an organic compound with the molecular formula C5H6N2O2. It is a derivative of furan, a heterocyclic aromatic organic compound. The presence of both an amino group and a carboxamide group in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-amino- typically involves the amidation of 5-amino-2-furoic acid. This can be achieved through various methods, including:
Direct Amidation: Reacting 5-amino-2-furoic acid with ammonia or amines under dehydrating conditions.
Microwave-Assisted Synthesis: Using microwave radiation to accelerate the reaction between 5-amino-2-furoic acid and amines, resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of 2-Furancarboxamide, 5-amino- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include:
Catalytic Amidation: Utilizing catalysts such as alkali manganese oxides to facilitate the amidation reaction.
Optimization of Reaction Conditions: Adjusting parameters like temperature, pressure, and solvent to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
2-Furancarboxamide, 5-amino- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-amino- involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: Interact with cellular receptors to modulate their function.
Induce Cellular Responses: Trigger specific cellular responses through signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, N-methyl-: A derivative with a methyl group instead of an amino group.
5-Hydroxymethylfurfural: Another furan derivative with different functional groups.
2,5-Furandicarboxylic Acid: A compound with two carboxylic acid groups.
Uniqueness
2-Furancarboxamide, 5-amino- is unique due to the presence of both an amino group and a carboxamide group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.
Properties
CAS No. |
826991-03-1 |
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Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-aminofuran-2-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8) |
InChI Key |
ALGFWZVMMXNXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)N)C(=O)N |
Origin of Product |
United States |
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